![molecular formula C7H14N2 B15061451 1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B15061451.png)
1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1S,6S)-3-azabicyclo[410]heptan-1-yl]methanamine is a bicyclic amine compound characterized by its unique azabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine typically involves the cyclopropanation of aza-1,6-enynes. This process can be achieved through a transition-metal-free, radical oxidation method, which allows for the formation of the azabicyclo structure under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones.
Reduction: Reduction reactions can modify the functional groups attached to the azabicyclo structure.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common reagents include peroxides and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various functionalized azabicyclo derivatives, which can be further utilized in synthetic chemistry.
Applications De Recherche Scientifique
1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the synthesis of materials with unique properties, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine involves its interaction with specific molecular targets. The azabicyclo structure allows it to fit into certain binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
3-azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the ring size and functional groups.
2-azabicyclo[2.2.1]heptanes: These compounds have a different ring structure but share the azabicyclo core.
Uniqueness: 1-[(1S,6S)-3-azabicyclo[410]heptan-1-yl]methanamine is unique due to its specific ring structure and the presence of the methanamine group
Propriétés
Formule moléculaire |
C7H14N2 |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine |
InChI |
InChI=1S/C7H14N2/c8-4-7-3-6(7)1-2-9-5-7/h6,9H,1-5,8H2/t6-,7+/m1/s1 |
Clé InChI |
TWPJVRCIWTZNIO-RQJHMYQMSA-N |
SMILES isomérique |
C1CNC[C@@]2([C@H]1C2)CN |
SMILES canonique |
C1CNCC2(C1C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


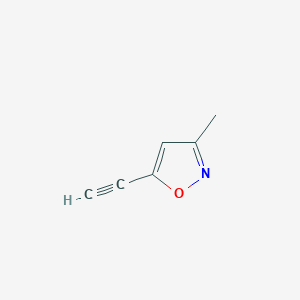
![[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B15061379.png)

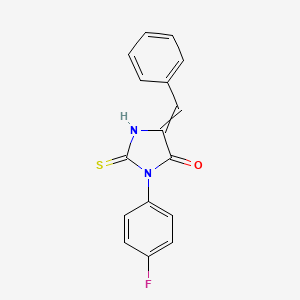

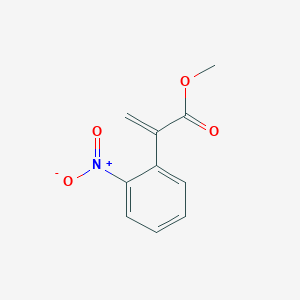
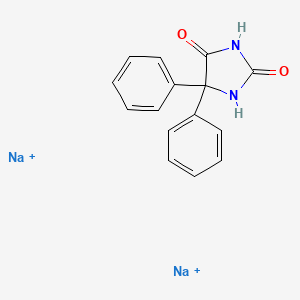
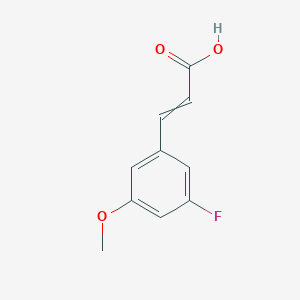
![(3aR,8bR)-2-[1-[(3aR,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15061427.png)

![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15061456.png)
![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15061461.png)
![2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride](/img/structure/B15061469.png)
